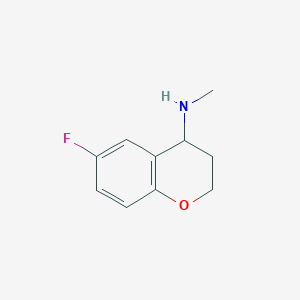

![molecular formula C17H14FN5O3 B2755963 N-(2,3-二氢-1,4-苯并二氧杂环[6-yl])-5-[(4-氟苯基)氨基]-1H-1,2,3-三唑-4-羧酰胺 CAS No. 1206987-63-4](/img/structure/B2755963.png)

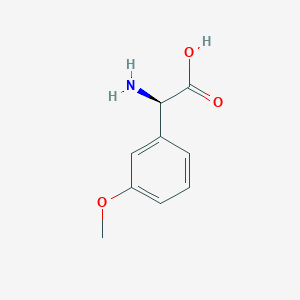

N-(2,3-二氢-1,4-苯并二氧杂环[6-yl])-5-[(4-氟苯基)氨基]-1H-1,2,3-三唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

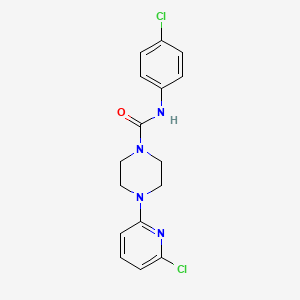

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .科学研究应用

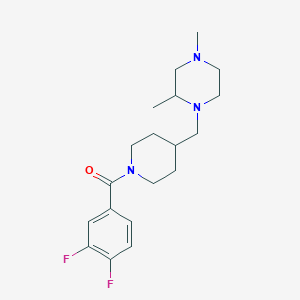

- Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones. The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization. This innovative approach forms two C–C and C–O bonds in a single step, providing access to structurally diverse spirolactone compounds .

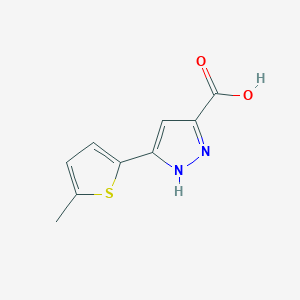

- 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) , a derivative of our compound, serves as a successful dopant for n-type organic semiconductors. It exhibits efficiency across various polymers and small molecule derivatives, is soluble in common processing solvents, and is generally considered air-stable .

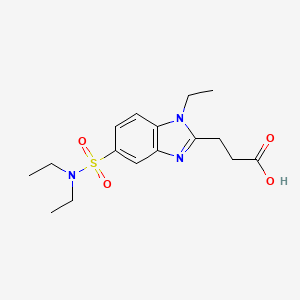

- A newly prepared compound, a homologue of 1,4-benzodioxin, has been evaluated as a calcium antagonist. Additionally, intermediates with an aminodiol structure were also tested as anticalcium agents. These investigations highlight potential therapeutic applications related to calcium channel modulation .

Spirolactone Synthesis

Organic Semiconductors

Calcium Antagonism

作用机制

Target of Action

Similar compounds have been found to have activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex sugars into glucose.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme, α-glucosidase, and inhibit its activity . This inhibition could potentially disrupt the normal metabolic processes, leading to changes at the cellular level.

Biochemical Pathways

The compound likely affects the carbohydrate metabolism pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into glucose. Inhibition of this enzyme could potentially lead to a decrease in glucose production, affecting energy production and other downstream metabolic processes.

Result of Action

Similar compounds have demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme . This could potentially lead to a decrease in glucose production, affecting energy production and other cellular processes.

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O3/c18-10-1-3-11(4-2-10)19-16-15(21-23-22-16)17(24)20-12-5-6-13-14(9-12)26-8-7-25-13/h1-6,9H,7-8H2,(H,20,24)(H2,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGNWDVFBRTPBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NNN=C3NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(2-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755898.png)